2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate
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Overview
Description
2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate is an organic compound with a complex structure that includes a benzylamine moiety, an ester linkage, and a chlorinated benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate typically involves a multi-step process. One common method starts with the preparation of 3-chlorobenzoic acid, which is then esterified to form 3-chlorobenzoate. The ester is then reacted with 2-((4-ethylbenzyl)amino)-2-oxoethyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated benzene ring, where nucleophiles like hydroxide or amine groups can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may bind to an enzyme’s active site, altering its activity and affecting metabolic pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-amino-3-chlorobenzoate: Shares a similar chlorinated benzene ring but lacks the benzylamine moiety.
Methyl 2-amino-3-chlorobenzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 4-chlorobenzoate: Contains the chlorinated benzene ring and ester linkage but lacks the amino group.
Uniqueness
2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-chlorobenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the benzylamine moiety and the chlorinated benzene ring allows for diverse chemical modifications and interactions, making it a versatile compound for various research applications.
Properties
IUPAC Name |
[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-2-13-6-8-14(9-7-13)11-20-17(21)12-23-18(22)15-4-3-5-16(19)10-15/h3-10H,2,11-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXGOBUSTUQJJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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